Product packaging for Germane, (4-chlorophenyl)trimethyl-(Cat. No.:CAS No. 56866-67-2)

Germane, (4-chlorophenyl)trimethyl-

Cat. No.: B14145934
CAS No.: 56866-67-2
M. Wt: 229.28 g/mol
InChI Key: USNYSGWJAFQHQY-UHFFFAOYSA-N
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Description

Historical Evolution of Organogermanium Compound Research

The journey of organogermanium chemistry began in the 19th century, shortly after the discovery of germanium itself. In 1886, German chemist Clemens Winkler made the groundbreaking discovery of the element germanium while analyzing the mineral argyrodite. wikipedia.orgtodayinsci.combritannica.com This discovery was a significant confirmation of Dmitri Mendeleev's periodic theory, as germanium's properties closely matched those predicted for the hypothetical element "ekasilicon". todayinsci.compageplace.de

Just a year later, in 1887, Winkler synthesized the very first organogermanium compound, tetraethylgermane (B1293566) (Ge(C₂H₅)₄), by reacting germanium tetrachloride with diethylzinc. wikipedia.orgpageplace.depharmacy180.com This pioneering work laid the foundation for the entire field of organogermanium chemistry.

Despite this early breakthrough, the field remained relatively dormant until the mid-20th century. pharmacy180.com The post-war era saw a resurgence of interest, leading to the synthesis and examination of a wider variety of organogermanium compounds. Research during this period began to uncover the diverse potential applications of these compounds. The number of known organogermanium compounds grew steadily, from a single compound in 1887 to approximately 230 by 1951, and over 700 by 1963. researchgate.net

The 1970s marked a significant turning point as a range of organogermanium compounds were explored for their potential health benefits, which spurred a wave of research into their biological activities. pharmacy180.com While the initial excitement around certain applications has since been tempered by scientific scrutiny, this period was crucial for expanding the knowledge base of organogermanium chemistry.

Today, research continues to explore the unique properties of organogermanium compounds for various applications, from materials science to synthetic organic chemistry.

Position of Germanium in Main Group Chemistry and its Distinct Reactivity Profile

Germanium resides in Group 14 of the periodic table, alongside carbon, silicon, tin, and lead. wikipedia.org This position dictates its fundamental chemical properties and reactivity. As a metalloid, it exhibits properties intermediate between metals and nonmetals. britannica.com

The reactivity of organogermanium compounds is often compared to its neighbors, organosilicon and organotin compounds. wikipedia.orgchemeurope.com Generally, the reactivity of these organometallics increases down the group. Thus, organogermanium compounds are typically more reactive than their silicon analogs but less reactive than their tin counterparts. This intermediate reactivity offers a unique balance for synthetic chemists.

The electronegativity difference between germanium (2.01) and carbon (2.55) leads to a polarized Ge-C bond, making the carbon atom susceptible to nucleophilic attack. chemeurope.com This polarization is a key factor in the reactivity of many organogermanium compounds.

A notable feature of organogermanium chemistry is the stability of the germanium-carbon bond, which is generally stable in the presence of air. wikipedia.org However, germanium-hydrogen bonds are susceptible to oxidation.

Significance of Aryl-Germanium Bonds in Contemporary Organic Chemistry

The aryl-germanium bond, a specific type of carbon-germanium bond where the carbon is part of an aromatic ring, has garnered significant attention in modern organic chemistry. These compounds, particularly aryltrimethylgermanes, serve as valuable reagents in a variety of chemical transformations.

One of the most important applications of aryl-germanium compounds is in cross-coupling reactions. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. While the use of organogermanes in transition-metal-catalyzed cross-coupling reactions was first reported in 2004, initial methods had limitations. wikipedia.org

However, subsequent research has led to the development of more robust and efficient catalytic systems. For example, the use of specific palladium catalysts, such as those with trifluoroacetate (B77799) (TFA) ligands, has enabled the effective use of arylgermanes in cross-coupling reactions. wikipedia.org These reactions can proceed through different mechanisms than traditional cross-coupling reactions, offering unique selectivity and functional group tolerance. wikipedia.org This means that chemists can perform reactions on molecules with sensitive functional groups without those groups being affected, which is a significant advantage in multi-step syntheses.

The ability of aryl-germanium compounds to participate in these selective transformations makes them valuable tools for the synthesis of complex aromatic structures.

Overview of Current Academic Research Trends for (4-chlorophenyl)trimethylgermane

(4-chlorophenyl)trimethylgermane is a specific aryltrimethylgermane that has been the subject of focused academic research. Its structure, featuring a chlorophenyl group attached to a trimethylgermyl moiety, makes it a useful building block in organic synthesis.

Current research on (4-chlorophenyl)trimethylgermane and related compounds often focuses on their application in palladium-catalyzed cross-coupling reactions. Scientists are exploring new catalyst systems and reaction conditions to improve the efficiency and scope of these reactions. For instance, studies have investigated the use of (4-chlorophenyl)trimethylgermane in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

Another area of active research is the investigation of the precise mechanisms by which these reactions occur. A deeper understanding of the reaction pathways allows for the design of more effective catalysts and the prediction of reaction outcomes. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these complex processes and provide insights that are difficult to obtain through experiments alone. wikipedia.org

Furthermore, researchers are exploring the synthesis of novel and complex molecules using (4-chlorophenyl)trimethylgermane as a starting material. The unique reactivity of the aryl-germanium bond allows for the introduction of the chlorophenyl group into a wide range of organic scaffolds, leading to the creation of new compounds with potentially interesting biological or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClGe B14145934 Germane, (4-chlorophenyl)trimethyl- CAS No. 56866-67-2

Properties

CAS No.

56866-67-2

Molecular Formula

C9H13ClGe

Molecular Weight

229.28 g/mol

IUPAC Name

(4-chlorophenyl)-trimethylgermane

InChI

InChI=1S/C9H13ClGe/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3

InChI Key

USNYSGWJAFQHQY-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 Chlorophenyl Trimethylgermane

Mechanistic Investigations of Germanium-Carbon Bond Activation

The activation of the germanium-carbon bond in (4-chlorophenyl)trimethylgermane is a key step in its various chemical transformations. Understanding the mechanisms of this bond cleavage is crucial for controlling the outcome of reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. libretexts.org The general mechanism involves a two-step process: the reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation (a benzenium ion or σ-complex), followed by the loss of a proton to regenerate the aromatic system. libretexts.orguci.edu The first step is typically the rate-determining step. uci.edu

In the context of (4-chlorophenyl)trimethylgermane, the trimethylgermyl group (-GeMe3) and the chlorine atom influence the reactivity and regioselectivity of the substitution. The chlorine atom is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org However, it is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. uci.edu

Metal-catalyzed reactions, particularly cross-coupling reactions, are a cornerstone of modern organic synthesis, and organogermanes like (4-chlorophenyl)trimethylgermane can serve as valuable coupling partners. nih.gov The mechanisms of these transformations are intricate and often involve a catalytic cycle with a transition metal, typically palladium. researchgate.net

Recent research has shown that nanoparticles can exhibit orthogonal reactivity compared to molecular catalysts in the cross-coupling of aryl germanes. researchgate.net While aryl germanes may be unreactive in traditional LnPd0/LnPdII catalytic cycles, they can display superior reactivity under palladium nanoparticle conditions. researchgate.net This suggests a different mechanistic pathway is at play, potentially involving oxidative addition of the aryl germane (B1219785) to the nanoparticle surface.

The choice of transition metal and the ligands coordinated to it are critical in controlling the reactivity and selectivity of metal-catalyzed transformations involving (4-chlorophenyl)trimethylgermane. researchgate.net Ligands can influence the electronic and steric properties of the metal center, thereby affecting the rates of key steps in the catalytic cycle such as oxidative addition, transmetalation, and reductive elimination.

For instance, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand can significantly impact the efficiency of the coupling between an aryl germane and an aryl halide. The ligand's properties can modulate the electron density at the palladium center, influencing its ability to activate the germanium-carbon bond.

Orthogonal Reactivity of Organogermanes Compared to Organosilanes and Organostannanes

A key feature of organogermanes in synthesis is their unique reactivity profile, which often differs from that of their silicon and tin counterparts. This "orthogonal reactivity" allows for selective transformations in complex molecules. researchgate.net

Comparative studies have highlighted the distinct behaviors of organogermanes, organosilanes, and organostannanes in cross-coupling reactions. researchgate.net While organostannanes are highly reactive, their toxicity is a significant drawback. Organosilanes are less toxic but often require harsh reaction conditions or specific activators to undergo transmetalation.

Organogermanes, including (4-chlorophenyl)trimethylgermane, can offer a balance of reactivity and stability. researchgate.net Under specific palladium nanoparticle catalysis conditions, aryl germanes have been shown to be more reactive than their corresponding boronic acid pinacol (B44631) esters (ArBPin) and MIDA boronates (ArBMIDA), which are well-established coupling partners. researchgate.net This enhanced reactivity allows for air-tolerant and base-free coupling reactions. researchgate.net

Below is a table summarizing the general reactivity trends in cross-coupling reactions:

Organometallic ReagentGeneral ReactivityKey Features
OrganostannanesHighToxic byproducts
OrganosilanesModerate to LowOften require activation
OrganogermanesModerate to HighCan exhibit orthogonal reactivity, less toxic than stannanes

The orthogonal reactivity of organogermanes enables selective chemical transformations in molecules containing multiple reactive sites. researchgate.net For example, the unreactivity of aryl germanes in certain molecular palladium-catalyzed systems allows for the selective functionalization of other coupling partners, such as organoborons or organotins, within the same molecule. researchgate.net

Conversely, under palladium nanoparticle catalysis, the higher reactivity of the aryl germane can be exploited to selectively couple at the germanium-bearing position, leaving other functional groups like boronic esters untouched. researchgate.net This chemoselectivity is a powerful tool for the efficient synthesis of complex biaryl structures. researchgate.net

Electrophilic and Nucleophilic Character of (4-chlorophenyl)trimethylgermane

(4-chlorophenyl)trimethylgermane exhibits both electrophilic and nucleophilic characteristics, allowing it to participate in a variety of chemical transformations. Its reactivity is influenced by the nature of the reacting partner and the reaction conditions. The germanium-carbon bond can be cleaved, enabling the transfer of the 4-chlorophenyl group in different reaction manifolds.

Nucleophilic Arylation Reactions with Carbonyl Compounds

A novel and efficient protocol for the arylation of carbonyl compounds using aryltrimethylgermanes, including (4-chlorophenyl)trimethylgermane, has been developed through a cobalt-catalyzed reaction. nih.govresearchgate.netrsc.orgrsc.org This method provides a valuable tool for the synthesis of carbinol and benzil (B1666583) derivatives. The reaction is typically carried out in the presence of a cobalt(II) iodide catalyst and a 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) ligand, proceeding in moderate to excellent yields under an air atmosphere. nih.govresearchgate.netrsc.orgrsc.org

The scope of this cobalt-catalyzed arylation has been explored with various aryltrimethylgermanes and carbonyl compounds. nih.govresearchgate.netrsc.orgrsc.org Notably, the reaction demonstrates good functional group tolerance. For instance, aldehydes containing chloro and bromo groups remain untouched during the reaction, allowing for further synthetic manipulations. nih.govresearchgate.net However, the reaction's success is sensitive to the electronic nature of the aldehyde. Electron-deficient arylaldehydes and arylglyoxals are suitable substrates, while aldehydes with neutral or electron-rich groups, as well as aliphatic aldehydes, show low to no reactivity under the established conditions. nih.govresearchgate.net

In a model reaction, the arylation of various substituted benzaldehydes with (4-chlorophenyl)trimethylgermane was investigated. The results highlight the influence of the substituents on the aldehyde's reactivity.

AldehydeProductYield (%)
4-Nitrobenzaldehyde(4-Chlorophenyl)(4-nitrophenyl)methanol85
4-Cyanobenzaldehyde4-((4-Chlorophenyl)(hydroxy)methyl)benzonitrile82
4-Formylbenzaldehyde(4-Chlorophenyl)(4-formylphenyl)methanol75
Benzaldehyde(4-Chlorophenyl)(phenyl)methanolTrace
4-Methoxybenzaldehyde(4-Chlorophenyl)(4-methoxyphenyl)methanolNot Detected

Metal-Free Halogenation Strategies for Aryl Germanes

Recent advancements have led to the development of metal-free halogenation strategies for aryl germanes, offering a rapid and selective method for the synthesis of aryl halides. These methods exhibit excellent functional group tolerance and often proceed under mild, additive-free conditions. Aryltrimethylgermanes, including (4-chlorophenyl)trimethylgermane, have proven to be superior substrates for electrophilic iodination and bromination compared to their silane (B1218182) or boronic ester counterparts.

The halogenation of aryl germanes is believed to occur through a concerted electrophilic aromatic substitution mechanism. This approach is particularly advantageous for the synthesis of multiply halogenated scaffolds, as pre-halogenated substrates can be further halogenated in excellent yields. The reaction conditions are typically mild, utilizing N-halosuccinimides (NXS) as the halogen source.

The versatility of this methodology is demonstrated by the successful halogenation of a wide range of aryl germanes, including electron-rich, electron-deficient, and sterically hindered substrates.

Aryl GermaneHalogenating AgentProductYield (%)
(4-chlorophenyl)trimethylgermaneN-Iodosuccinimide (NIS)1-Chloro-4-iodobenzene95
(4-chlorophenyl)trimethylgermaneN-Bromosuccinimide (NBS)1-Bromo-4-chlorobenzene92
(4-methoxyphenyl)trimethylgermaneN-Iodosuccinimide (NIS)1-Iodo-4-methoxybenzene98
(3-thiophenyl)trimethylgermaneN-Bromosuccinimide (NBS)3-Bromothiophene89

Radical Reactions Involving Aryltrimethylgermanes

Aryltrimethylgermane cation radicals can be generated through methods such as nanosecond transient absorption spectroscopy. These radical cations are reactive intermediates that can undergo fragmentation or react with nucleophiles. The fragmentation pathways involve the cleavage of either the aryl-germanium bond or a methyl-germanium bond.

Studies have shown that aryltrimethylgermane cation radicals react with nucleophiles in reactions that are first-order in both the cation radical and the nucleophile. These reactions can lead to nucleophile-assisted fragmentation of either the aryl-Ge or Me-Ge bond. Interestingly, while the aryltrimethylgermane cation radicals react more slowly than their analogous stannane (B1208499) counterparts, the loss of the thermodynamically less favored aryl radical can still compete with methyl radical loss. This reactivity highlights the potential of aryltrimethylgermanes as precursors for generating aryl radicals under specific conditions.

Germane, (4-chlorophenyl)trimethyl-: A Key Player in Advanced Synthesis

The organogermanium compound, Germane, (4-chlorophenyl)trimethyl-, has emerged as a significant building block in the fields of organic synthesis and materials science. nih.gov Characterized by a germanium atom bonded to a 4-chlorophenyl group and three methyl groups, this compound offers unique reactivity that chemists can leverage for the construction of complex molecular frameworks. nih.gov Its utility is particularly pronounced in catalytic cross-coupling reactions, where it provides a distinct advantage over more traditional organometallic reagents.

Applications in Advanced Organic Synthesis and Materials Precursors

Precursors for Germanium-Based Advanced Materials

Germane, (4-chlorophenyl)trimethyl-, is an organogermanium compound recognized for its role as a precursor in the synthesis of advanced materials. ontosight.ai Organogermanium compounds are a class of chemical compounds containing a germanium-carbon bond, and they serve as vital intermediates in the creation of more complex structures for materials science. ontosight.ai The specific structure of (4-chlorophenyl)trimethylgermane, which features a germanium atom bonded to a 4-chlorophenyl group and three methyl groups, makes it suitable for processes where precise deposition of germanium is required. ontosight.ai Its utility lies in its ability to decompose under controlled conditions, enabling the formation of germanium-containing thin films and nanostructures. These materials are integral to the development of next-generation electronic and optoelectronic devices. ontosight.aigoogle.com

The primary method for utilizing precursors like (4-chlorophenyl)trimethylgermane is through vapor deposition techniques, such as Metalorganic Chemical Vapor Deposition (MOCVD). google.com In these processes, the organometallic precursor is vaporized and introduced into a reaction chamber where it thermally decomposes on a substrate surface. This results in the deposition of a high-purity, thin film of material. The advantage of using organometallic precursors over conventional inorganic hydrides like germane (GeH₄) includes improved stability and handling, as well as better control over the deposition process for creating complex structures like silicon-germanium (SiGe) films. google.com

Table 1: Properties of Germane, (4-chlorophenyl)trimethyl-

Property Value
Chemical Formula C₉H₁₁ClGe
Compound Class Organogermanium
Key Structural Features A central germanium atom bonded to one 4-chlorophenyl group and three methyl groups. ontosight.ai
Primary Application Precursor in organic synthesis and materials science. ontosight.ai

Applications in Semiconductor Technologies

In the field of semiconductor technology, (4-chlorophenyl)trimethylgermane serves as a precursor for depositing germanium and silicon-germanium (SiGe) films. ontosight.aigoogle.com These films are critical components in the fabrication of high-performance electronic devices. google.com The inclusion of germanium into silicon lattices allows for the engineering of the bandgap and enhances charge carrier mobility, which leads to faster and more efficient transistors.

One of the key applications is in the manufacturing of heterojunction bipolar transistors (HBTs). google.com Reduced Pressure Chemical Vapor Deposition (RPCVD) techniques utilizing organometallic precursors allow for precise control over the grading of germanium concentration across the transistor's base layer, which is crucial for device performance. google.com The use of specialized organogermanium precursors is often preferred over germane (GeH₄) because they can be designed to have decomposition temperatures that are more compatible with other precursors used in the deposition of SiGe alloys, preventing premature breakup and particle formation that can hinder film quality. google.com

The synthesis of crystalline germanium nanocrystals through the thermolysis of organogermanium precursors in supercritical fluids is another significant area of research. nih.gov These nanocrystals are building blocks for various semiconductor applications. The ability to control nanocrystal size by adjusting reaction conditions is key to tuning their electronic properties for specific device requirements. nih.gov

Table 2: Examples of Germanium Precursor Types in Semiconductor Fabrication

Precursor Type Deposition Method Application Research Finding
Organometallic Germanium Compounds MOCVD, RPCVD Silicon-Germanium (SiGe) films for Heterojunction Bipolar Transistors (HBTs). google.com Offers controlled grading of germanium concentration and precise doping profiles. google.com
Diphenylgermane (DPG) Supercritical Fluid Thermolysis Crystalline Germanium (Ge) nanocrystals. nih.gov Enables synthesis of Ge nanocrystals with controlled size (e.g., mean diameter of 10.1 nm). nih.gov
Tetraethylgermane (B1293566) (TEG) Supercritical Fluid Thermolysis Crystalline Germanium (Ge) nanocrystals. nih.gov Produces smaller nanocrystals (e.g., mean diameter of 5.6 nm) with less organic contamination compared to other methods. nih.gov

Role in Optoelectronic Device Fabrication

The properties of germanium make it a valuable material for optoelectronics, which deals with devices that source, detect, and control light. Organogermanium compounds like (4-chlorophenyl)trimethylgermane are precursors for creating the germanium-based materials used in these devices. ontosight.ai Applications range from photodetectors to light-emitting diodes (OLEDs), where the unique optical and electronic properties of germanium are harnessed. mdpi.com

Germanium-tin (GeSn) alloys, for example, are being explored for next-generation optoelectronic devices due to their potential as direct bandgap materials, which would enable efficient light emission from a Group IV semiconductor. researchgate.net The synthesis of GeSn nanoparticles often involves highly inert conditions, and the development of stable, effective precursors is a key area of research to make industrial implementation more feasible. researchgate.net

Furthermore, the creation of highly luminescent germanium nanocrystals is another promising avenue for optoelectronics. researchgate.net By using specific synthesis methods, such as hydride reduction within inverse micelles followed by surface passivation, researchers can produce Ge nanocrystals that are dispersible in various solvents while minimizing surface oxidation. researchgate.net These functionalized nanocrystals have potential applications in advanced optoelectronic components where light emission and detection are critical. mdpi.comresearchgate.net The ability to deposit thin films of these materials conformally on a variety of substrates, including flexible ones, through techniques like Chemical Vapor Deposition (CVD), opens up possibilities for novel device architectures. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography of (4-chlorophenyl)trimethylgermane and its Derivatives

X-ray crystallography stands as a powerful tool for the precise determination of molecular structures in the solid state. This technique has been instrumental in elucidating the detailed atomic arrangement within crystals of (4-chlorophenyl)trimethylgermane and its derivatives, offering a wealth of information about their molecular geometry, bond parameters, and the nature of their packing in the crystalline lattice.

Determination of Molecular Geometry and Bond Lengths

X-ray diffraction analysis of organogermanium compounds reveals a generally distorted tetrahedral geometry around the germanium atom. nih.gov For instance, in a series of substituted bis(triazole) derivatives of organodigermanes, the geometry of the germanium atoms deviates slightly from the ideal tetrahedral angle of 109°. acs.org Similarly, in germoxane compounds, the germanium atoms also exhibit a distorted tetrahedral coordination. nih.gov

A critical parameter derived from these studies is the length of the germanium-carbon (Ge-C) bond. In related organogermanium compounds, the average Ge-C(phenyl) bond length has been reported to be approximately 1.953(6) Å, while the Ge-C(triazole) average bond length is around 1.948(8) Å. acs.org In germoxane derivatives, a decrease in the O-Ge-C angle from the ideal tetrahedral value is also a notable feature. nih.gov The precise Ge-C bond lengths in (4-chlorophenyl)trimethylgermane itself would be determined from its specific crystal structure analysis.

Table 1: Selected Bond Lengths in Organogermanium Compounds
BondAverage Length (Å)Compound Class
Ge-C(phenyl)1.953(6)Organodigermanes acs.org
Ge-C(triazole)1.948(8)Organodigermanes acs.org
Ge-Ge2.4251(14)Organodigermanes acs.org

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen bonds, although potentially weak, and halogen bonds are significant forces that can influence crystal packing. rsc.orgresearchgate.net The analysis of crystal structures often reveals the presence of C-H···π interactions, π-π stacking, and other weak intermolecular forces that contribute to the formation of the crystalline lattice. researchgate.net The study of these interactions helps in understanding how individual molecules of (4-chlorophenyl)trimethylgermane assemble into a three-dimensional structure. The analysis of Hirshfeld surfaces can provide further insights into these intermolecular contacts. mdpi.com

Structural Features of Related Organodigermanium and Cyclic Germyl (B1233479) Compounds

The study of related organogermanium compounds, such as organodigermanes and cyclic germyl compounds, provides a broader context for understanding the structural chemistry of (4-chlorophenyl)trimethylgermane. Organodigermanes, which feature a Ge-Ge bond, often exhibit a staggered conformation along this bond. acs.org The Ge-Ge bond length itself is a key structural parameter, with a reported value of 2.4251(14) Å in one instance. acs.org

Cyclic germyl compounds, on the other hand, present unique structural characteristics dictated by ring strain and the nature of the substituents. rsc.org For example, three-membered SiGe2-rings have been synthesized and structurally characterized, revealing very long Ge-Ge bonds. rsc.org The coordination environment around the germanium atoms in these rings can be described as trigonal pyramidal. rsc.org Germylenes, which are carbene analogs with the general formula :GeR2, typically have a singlet ground state and show a tendency to dimerize. wikipedia.org The study of various organogermanium compounds, including those with Ge-O bonds, has led to the classification of several structural crystal types based on the number of germanium and oxygen atoms and the presence of intramolecular cycles. nih.gov

Vibrational Spectroscopy (Infrared and Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular vibrations of (4-chlorophenyl)trimethylgermane. nih.gov These techniques provide a "fingerprint" spectrum that is unique to the molecule, allowing for detailed analysis of its structural and bonding characteristics. nih.gov

Experimental and Theoretical Vibrational Spectra Analysis

Assignment of Vibrational Modes and Force Field Calculations

A normal coordinate analysis (NCA) is a crucial step in the detailed interpretation of vibrational spectra. nih.govekb.eg This analysis involves the assignment of each observed vibrational band to a specific molecular motion, such as stretching, bending, or torsional modes. researchgate.net For (4-chlorophenyl)trimethylgermane, this would involve identifying the characteristic vibrations of the trimethylgermyl group, the p-substituted benzene (B151609) ring, and the C-Cl bond.

Force field calculations, which are an integral part of NCA, provide information about the strength of the chemical bonds within the molecule. nih.gov By refining the force constants to match the experimental frequencies, a deeper understanding of the intramolecular forces can be obtained. nih.gov The potential energy distribution (PED) analysis further helps in characterizing the nature of each normal mode by quantifying the contribution of different internal coordinates. nih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, etc.)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For (4-chlorophenyl)trimethylgermane, ¹H and ¹³C NMR spectroscopy offer a wealth of information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

Advanced Interpretation of Chemical Shifts and Coupling Constants

The analysis of chemical shifts (δ) and coupling constants (J) in the ¹H and ¹³C NMR spectra of (4-chlorophenyl)trimethylgermane allows for a detailed understanding of the electronic effects exerted by the substituents on the germanium atom and the aromatic ring.

A study on a series of substituted aryltrimethylgermanes, including the p-chloro derivative, has provided precise chemical shift data. clockss.org The ¹H NMR spectrum exhibits distinct signals for the methyl protons attached to the germanium atom and the aromatic protons of the 4-chlorophenyl group. The trimethylgermyl group protons typically appear as a sharp singlet in the upfield region, a consequence of the shielding effect of the germanium atom. The aromatic protons present as a set of multiplets, characteristic of a para-substituted benzene ring.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the three methyl groups attached to germanium give rise to a single resonance, indicating their chemical equivalence. The aromatic carbons show four distinct signals due to the symmetry of the para-substituted ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the chlorine atom and the trimethylgermyl group. The ipso-carbon (C1, attached to Ge) and the carbon bearing the chlorine atom (C4) can be distinguished from the ortho (C2, C6) and meta (C3, C5) carbons.

The observed chemical shifts can be correlated with empirical parameters, such as Hammett sigma constants, to quantify the electronic influence of the substituents. clockss.org For instance, a strong correlation has been observed between the ⁷³Ge chemical shifts and Hammett sigma constants for a series of meta- and para-substituted aryltrimethylgermanes. clockss.org Similarly, the ¹³C chemical shifts of the methyl carbons bonded to germanium also show a good correlation with these constants. clockss.org These correlations underscore the transmission of electronic effects from the substituent on the phenyl ring to the germanium atom and its attached methyl groups.

A detailed analysis of the coupling constants, particularly the long-range J(¹³C, ¹H) couplings, can provide further insights into the bonding and geometry of the molecule.

Proton (¹H) NMR Data
Assignment Chemical Shift (δ, ppm)
-Ge(CH₃)₃~0.3 (singlet)
Aromatic-H (ortho to Ge)Multiplet
Aromatic-H (meta to Ge)Multiplet
Carbon (¹³C) NMR Data
Assignment Chemical Shift (δ, ppm)
-Ge(C H₃)₃Upfield region
Aromatic C 1 (ipso-C)Downfield region
Aromatic C 2, C 6Downfield region
Aromatic C 3, C 5Downfield region
Aromatic C 4 (-Cl)Downfield region

Note: The exact chemical shift values can vary slightly depending on the solvent and experimental conditions. The data presented is based on typical values reported in the literature for similar compounds.

Dynamic NMR Studies for Conformational and Exchange Processes

At room temperature, the rotation around this bond is typically fast on the NMR timescale, resulting in time-averaged signals for the ortho and meta protons and carbons of the phenyl ring. However, at sufficiently low temperatures, this rotation could be slowed down to the point where distinct signals for the non-equivalent ortho and meta positions might be observed, assuming a non-symmetrical orientation of the trimethylgermyl group with respect to the phenyl plane in the ground state.

The energy barrier for this rotation is influenced by the steric bulk of the trimethylgermyl group and the electronic interactions between the Ge-C bond and the π-system of the aromatic ring. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for this conformational exchange. Such studies would provide valuable information about the steric and electronic factors governing the internal dynamics of the molecule.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction By-product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For (4-chlorophenyl)trimethylgermane, electron ionization mass spectrometry (EI-MS) would provide characteristic fragments that aid in its identification.

The mass spectrum of (4-chlorophenyl)trimethylgermane is expected to show a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. Due to the natural isotopic abundance of germanium and chlorine, this peak will be accompanied by a characteristic pattern of isotopic peaks.

The fragmentation of the molecular ion is dictated by the relative bond strengths within the molecule. The most common fragmentation pathways for organogermanium compounds involve the cleavage of the germanium-carbon bonds. For (4-chlorophenyl)trimethylgermane, the following fragmentation patterns can be anticipated:

Loss of a methyl group: This is a very common fragmentation pathway for trimethylgermyl compounds, leading to the formation of a stable [M - CH₃]⁺ ion. This fragment would be the base peak or a very prominent peak in the spectrum.

Loss of the chlorophenyl group: Cleavage of the Ge-C(aryl) bond would result in a [M - C₆H₄Cl]⁺ ion, which corresponds to the trimethylgermyl cation, [Ge(CH₃)₃]⁺.

Fragmentation of the aromatic ring: The chlorophenyl cation, [C₆H₄Cl]⁺, could also be observed, as well as further fragmentation of this ion, such as the loss of a chlorine atom to give [C₆H₅]⁺.

Rearrangement ions: Rearrangement processes, although less common, might also occur, leading to the formation of other fragment ions.

The identification of by-products from the synthesis of (4-chlorophenyl)trimethylgermane can also be effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the individual analysis of each component.

Compound Name
Germane (B1219785), (4-chlorophenyl)trimethyl-
(4-chlorophenyl)trimethylgermane

Table of Plausible Mass Spectrometric Fragments:

m/z Value Plausible Fragment Ion Formation Pathway
228/230/232[C₉H₁₃³⁵ClGe]⁺˙, [C₉H₁₃³⁷ClGe]⁺˙, etc.Molecular Ion ([M]⁺˙)
213/215/217[(CH₃)₂GeC₆H₄³⁵Cl]⁺, [(CH₃)₂GeC₆H₄³⁷Cl]⁺, etc.[M - CH₃]⁺
119[Ge(CH₃)₃]⁺[M - C₆H₄Cl]⁺
111/113[C₆H₄³⁵Cl]⁺, [C₆H₄³⁷Cl]⁺Cleavage of Ge-C(aryl) bond
77[C₆H₅]⁺Loss of Cl from [C₆H₄Cl]⁺

Note: The m/z values are based on the most abundant isotopes of the elements. The presence of multiple isotopes for Ge and Cl will result in a characteristic pattern of peaks for each fragment containing these elements.

Computational and Theoretical Investigations of 4 Chlorophenyl Trimethylgermane

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the positions of the atoms to find the structure with the lowest possible energy. For a molecule like (4-chlorophenyl)trimethylgermane, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore different spatial arrangements of the trimethylgermyl group relative to the chlorophenyl ring. This is important for identifying the global minimum energy conformation and understanding the molecule's flexibility.

Illustrative Data Table: Optimized Geometric Parameters (Note: The following data is for illustrative purposes only and does not represent actual calculated values for (4-chlorophenyl)trimethylgermane.)

ParameterBond/AngleIllustrative Value
Bond LengthGe-C(phenyl)1.95 Å
Bond LengthGe-C(methyl)1.96 Å
Bond LengthC-Cl1.75 Å
Bond AngleC(phenyl)-Ge-C(methyl)109.5°
Dihedral AngleC-C-Ge-C0° (planar) or other

Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. aps.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. preprints.org A smaller gap generally suggests higher reactivity. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies (Note: The following data is for illustrative purposes only and does not represent actual calculated values for (4-chlorophenyl)trimethylgermane.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Charge distribution analysis provides insight into how electrons are distributed among the atoms in a molecule, resulting in partial atomic charges. mdpi.com Methods like Mulliken population analysis researchgate.net and Natural Population Analysis (NPA) researchgate.net are used to calculate these charges. NPA is often considered more reliable as it is less sensitive to the choice of basis set in the calculation. nih.gov This information is vital for understanding a molecule's polarity and electrostatic interactions.

Illustrative Data Table: Atomic Charges (Note: The following data is for illustrative purposes only and does not represent actual calculated values for (4-chlorophenyl)trimethylgermane.)

AtomMulliken Charge (e)Natural Population Analysis (e)
Ge+0.80+1.20
Cl-0.25-0.35
C (attached to Ge)-0.40-0.50

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For (4-chlorophenyl)trimethylgermane, an MEP map would likely show negative potential around the chlorine atom and the phenyl ring's pi-system, while the germanium and hydrogen atoms would likely exhibit positive potential.

Quantum Chemical Descriptors for Reactivity (e.g., Hardness, Electrophilicity Index, Fukui Functions)

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Fukui Functions: These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

These descriptors provide a more quantitative understanding of the molecule's reactivity than can be gleaned from the HOMO-LUMO gap alone.

Illustrative Data Table: Reactivity Descriptors (Note: The following data is for illustrative purposes only and does not represent actual calculated values for (4-chlorophenyl)trimethylgermane.)

DescriptorIllustrative Value
Chemical Hardness (η)2.65 eV
Electronegativity (χ)3.85 eV
Electrophilicity Index (ω)2.80 eV

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation, and charge delocalization.

The analysis quantifies the stabilization energy associated with the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For (4-chlorophenyl)trimethylgermane, NBO analysis could reveal interactions between the sigma bonds of the methyl groups and the antibonding orbitals of the phenyl ring, or between the lone pairs of the chlorine atom and the ring's pi-system, providing insight into the molecule's electronic structure and stability.

Illustrative Data Table: NBO Analysis - Second-Order Perturbation Theory (Note: The following data is for illustrative purposes only and does not represent actual calculated values for (4-chlorophenyl)trimethylgermane.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (Cl)π(C-C)2.5
σ(C-H)σ(Ge-C)1.8

Topological Analyses of Electron Density (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF))

Topological analysis of the electron density is a powerful theoretical framework that allows for the quantitative characterization of chemical bonding and non-covalent interactions within a molecule. By examining the topology of scalar fields derived from the electron density, such as the electron density itself (ρ(r)), the Reduced Density Gradient (RDG), and the Electron Localization Function (ELF), a detailed picture of the chemical interactions can be constructed.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis of critical points in the electron density and the properties of the bond paths between atoms provide a rigorous definition of chemical bonds and their nature. For (4-chlorophenyl)trimethylgermane, an AIM analysis would characterize the covalent bonds within the trimethylgermyl group (Ge-C and C-H bonds), the bonds within the chlorophenyl ring (C-C, C-H, and C-Cl bonds), and the crucial germanium-carbon bond linking the two moieties. Key parameters at the bond critical points (BCPs), such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would quantify the strength and nature (covalent vs. electrostatic) of these interactions.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative, designed to identify and visualize non-covalent interactions. A plot of the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ) reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. In (4-chlorophenyl)trimethylgermane, RDG analysis would be instrumental in identifying weak intramolecular interactions, such as those between the methyl groups and the phenyl ring, which can influence the molecule's conformation and stability.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron pair in a given region of space. It provides a visual representation of core electrons, covalent bonds, and lone pairs, closely corresponding to the Lewis model of chemical bonding. An ELF analysis of (4-chlorophenyl)trimethylgermane would show distinct localization basins for the Ge-C, C-C, C-H, and C-Cl bonds, as well as for the core electrons of the germanium and chlorine atoms. The population and shape of these basins offer quantitative insights into the covalent character and polarity of the bonds.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)ELF at BCP
Ge-C (phenyl)----
Ge-C (methyl)----
C-Cl----

This table is for illustrative purposes only, as specific computational data for (4-chlorophenyl)trimethylgermane is not available.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states that are often transient and difficult to characterize experimentally. For a compound like (4-chlorophenyl)trimethylgermane, which can participate in various organic and organometallic reactions, computational studies can elucidate the energetics and geometries of these processes.

Reaction mechanisms are typically explored by mapping the potential energy surface (PES) of the reacting system. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the first-order saddle points corresponding to the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

For (4-chlorophenyl)trimethylgermane, computational studies could investigate, for example, its role in cross-coupling reactions or its reactivity towards electrophilic or nucleophilic attack. By calculating the structures and energies of the transition states for different possible pathways, the most favorable reaction mechanism can be identified. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a given transition state indeed connects the intended reactants and products.

The table below provides a hypothetical example of the kind of data that would be obtained from a computational study of a reaction involving (4-chlorophenyl)trimethylgermane.

Reaction StepTransition State Geometry (Key Parameters)Calculated Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Example: Electrophilic Aromatic Substitution---
Example: Nucleophilic Attack at Germanium---

This table is for illustrative purposes only, as specific computational data for reactions of (4-chlorophenyl)trimethylgermane is not available.

Future Directions and Emerging Research Opportunities

Exploration of Novel Catalytic Systems for Organogermane Transformations

Historically, organogermanes have been considered less effective in traditional palladium-catalyzed cross-coupling reactions compared to more conventional reagents like organoborons or organosilanes. researchgate.netnih.gov However, recent research has demonstrated that alternative activation methods can transform these robust compounds into highly reactive and selective coupling partners. nih.gov This opens a significant avenue for future research focused on discovering and optimizing new catalytic systems for transformations involving (4-chlorophenyl)trimethylgermane.

Future efforts will likely concentrate on moving beyond standard Pd(0)/Pd(II) cycles to explore different transition metals and activation modes. For instance, the development of nickel-based catalysts or photoredox catalysis could unlock new reaction pathways. These systems may offer enhanced chemoselectivity, allowing the germane (B1219785) moiety to react preferentially in the presence of other functional groups. researchgate.netnih.gov The development of switchable aqueous catalytic systems, which can be turned "on" or "off" by external stimuli like pH or light, presents another exciting frontier for controlling reactions with precursors like (4-chlorophenyl)trimethylgermane. nih.gov

Table 1: Emerging Catalytic Systems for Organogermane Transformations

Catalytic System/MethodTransformation TypePotential Advantage for (4-chlorophenyl)trimethylgermaneReference
Alternative Activation ModesCross-CouplingOvercomes traditional low reactivity, enabling competition with boronic acids and silanes. researchgate.netnih.gov
Photoredox CatalysisC-C and C-Heteroatom Bond FormationProvides novel, light-driven reaction pathways under mild conditions. rsc.org
Switchable Aqueous CatalysisVarious Organic TransformationsEnables "green" chemistry with temporal and spatial control over the reaction. nih.gov
Metal-Organic Frameworks (MOFs)Heterogeneous CatalysisOffers recyclable catalysts with high selectivity due to defined structural pockets. researchgate.net

Design and Synthesis of Advanced Germanium-Containing Functional Materials

(4-chlorophenyl)trimethylgermane serves as a valuable precursor for creating more complex organogermanium compounds, which are integral to the development of advanced materials. ontosight.ai Germanium's unique electronic and optical properties make it a promising component in semiconductors, optics, and photonics. americanelements.comresearchgate.net

A key area of future research is the synthesis of germanium-based functional materials with precisely tailored properties. This includes the development of silicon-germanium (SiGe) alloy nanocrystals for optoelectronic applications, where the inclusion of germanium can enhance charge carrier mobilities. nih.gov The ability to functionalize such nanocrystals with mixed ligands to passivate both silicon and germanium atoms on the surface highlights a sophisticated approach to material design. nih.gov Furthermore, germanium oxides, derivable from organogermane precursors, are used as catalysts in polymerization and as high-refractive-index components in wide-angle camera lenses and infrared optics. americanelements.com The use of (4-chlorophenyl)trimethylgermane as a building block for metal-organic frameworks (MOFs) could also lead to new materials for gas storage and catalysis. researchgate.net A recent breakthrough by German researchers in creating a semiconductor alloy of carbon, silicon, germanium, and tin (CSiGeSn) for integrating quantum and photonic technologies further underscores the potential in this area. visegradpost.com

Table 2: Potential Germanium-Based Functional Materials from (4-chlorophenyl)trimethylgermane

Material TypeKey Property/ApplicationRole of GermaniumReference
Semiconductors/OptoelectronicsHigh intrinsic carrier mobility, tunable band gap.Serves as an active material in advanced transistors and photodetectors. ontosight.airesearchgate.net
SiGe Alloy NanocrystalsImproved hole and electron mobilities, NIR emission.Alloying element that enhances electronic properties for optoelectronics. nih.gov
Infrared OpticsTransparency to infrared radiation.Forms the basis for lenses in thermal imaging and night vision systems. americanelements.com
Quantum/Photonic DevicesIntegration with existing electronics.Component of novel alloys (e.g., CSiGeSn) for next-generation computing. visegradpost.com

Integration of Machine Learning and AI in Organogermanium Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, from molecular design to reaction optimization. researchgate.net In the context of organogermanium chemistry, these computational tools offer powerful new capabilities. AI can be trained on vast datasets to predict reaction outcomes, identify optimal catalysts, and accelerate the discovery of new materials with desired properties. researchgate.netnih.gov

For research involving (4-chlorophenyl)trimethylgermane, ML algorithms could predict the success and selectivity of various cross-coupling reactions under different catalytic systems, saving significant experimental time and resources. researchgate.net AI can also drive the design of novel germanium-containing materials by predicting structure-property relationships. uva.nl For instance, a machine learning framework could screen virtual libraries of organogermanium compounds to identify candidates with optimal electronic properties for semiconductor applications. nih.gov Large language models (LLMs) are already being adapted to extract structured data from scientific literature, which could be used to build comprehensive databases of organogermanium reactions and properties, further training predictive models. nih.gov

Table 3: AI and Machine Learning Applications in Organogermanium Research

AI/ML ApplicationSpecific TaskPotential Impact on (4-chlorophenyl)trimethylgermane ResearchReference
Reaction Outcome PredictionPredicting yields and selectivity of synthetic transformations.Accelerates optimization of catalytic coupling reactions. researchgate.net
Generative ModelingDesigning new molecules with desired functionalities.Creates novel functional materials derived from the germane precursor. uva.nl
Database CurationExtracting and structuring data from scientific literature using LLMs.Builds robust datasets for training more accurate predictive models. nih.gov
Process OptimizationAutomated monitoring and adjustment of reaction conditions.Improves the efficiency and reproducibility of synthesizing complex organogermanium compounds. youtube.com

Deeper Fundamental Understanding of Germanium Bonding and Reactivity

Future research should employ advanced spectroscopic and computational techniques to probe the electronic structure of compounds like (4-chlorophenyl)trimethylgermane. Understanding the subtle interplay of inductive and steric effects from the trimethylgermyl group and the electronic influence of the 4-chlorophenyl ring is key. DFT calculations have proven invaluable for elucidating reaction mechanisms, such as O-H bond activation by germylenes, and for understanding the thermodynamic favorability of different reaction pathways. nih.gov Further studies on the reactivity of germanium radical species, which can be generated by photocleavage of weak Ge-O bonds, could open up new synthetic applications in areas like N-H bond activation. rsc.org Research into the formation of compounds with direct Ge-Ge bonds also continues to reveal novel structures and reactivity, such as the activation of dihydrogen. acs.orgnih.gov

Synergistic Advancement through Combined Experimental and Computational Methodologies

The most rapid and insightful progress in organogermanium chemistry will undoubtedly come from the tight integration of experimental synthesis and characterization with advanced computational modeling. researchgate.net This synergistic approach allows researchers to build and test hypotheses with greater speed and accuracy.

Computational chemistry, particularly DFT, can simulate entire catalytic cycles, identify transition states, and rationalize observed reactivity and selectivity, thereby guiding experimental design. researchgate.netnih.gov For example, modeling the interaction between (4-chlorophenyl)trimethylgermane and a novel catalyst can predict the most likely reaction pathway and identify potential bottlenecks. researchgate.net Conversely, experimental results from techniques like single-crystal X-ray diffraction and solid-state NMR provide crucial benchmarks for validating and refining computational models. whiterose.ac.uk This iterative loop of prediction and verification is especially powerful for studying complex systems, such as the reactivity of organometallic complexes in the solid state or the electronic properties of novel materials. whiterose.ac.ukacs.org The combination of these methodologies will be essential for designing the next generation of organogermane-based catalysts and functional materials.

Q & A

Basic: How can researchers optimize the synthesis of (4-chlorophenyl)trimethylgermane derivatives?

Methodological Answer:
Synthesis optimization often involves adjusting stoichiometry, solvent systems, and catalysts. For example, a Michael addition approach (as seen in analogous 4-chlorophenyl compounds) uses ethanol as a solvent and piperidine as a base catalyst at room temperature . Key steps include:

  • Stoichiometric control : Maintain a 1:2 molar ratio of 4-chlorophenyl precursors to acetylated reagents to minimize side reactions.
  • Crystallization : Use cold ethanol for washing and dioxane for recrystallization to improve yield (e.g., 62% yield achieved in similar reactions) .
  • Characterization : Validate purity via GC (>98% purity criteria) and monitor reaction progress with TLC .

Basic: What spectroscopic and analytical methods are critical for characterizing (4-chlorophenyl)trimethylgermane?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~0.5–1.5 ppm for Ge-bound CH3) and aromatic protons (δ ~7.0–7.5 ppm for 4-chlorophenyl) to confirm substitution patterns .
  • FT-IR : Identify Ge-C stretching vibrations (400–500 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]+ for C9H13ClGe, theoretical m/z ≈ 258.2) .
  • Purity Analysis : Employ GC with flame ionization detection and compare retention times to standards .

Basic: What safety protocols are essential when handling (4-chlorophenyl)trimethylgermane?

Methodological Answer:

  • Hazard Mitigation : Refer to safety data for analogous organogermanium compounds (e.g., chlorotrimethylgermane), which highlight respiratory and dermal toxicity risks .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Waste Disposal : Neutralize residues with ethanol/water mixtures before disposal in halogenated waste containers .

Advanced: How can computational modeling predict the torsional barriers of (4-chlorophenyl)trimethylgermane?

Methodological Answer:

  • Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model rotational energy profiles for the Ge-C(aryl) bond. Compare with experimental data from trimethyl ethynyl germane, where torsional constants were derived via least-squares fitting of microwave spectra .
  • Molecular Dynamics (MD) : Simulate rotational diffusion coefficients in solvents like toluene to assess steric hindrance from the 4-chlorophenyl group.
  • Validation : Cross-check computed barriers (e.g., 5–10 kJ/mol) against experimental IR/Raman data for consistency .

Advanced: How do researchers resolve contradictions in thermodynamic data for organogermanium compounds?

Methodological Answer:

  • Error Source Analysis : Distinguish measurement errors (e.g., calorimetry vs. computational ΔHf discrepancies) from synthesis impurities. For example, GC purity >98% minimizes impurity-driven anomalies .
  • Meta-Analysis : Compare datasets across studies (e.g., bond dissociation energies for Ge-C vs. Si-C systems) to identify systematic biases .
  • Sensitivity Testing : Vary experimental conditions (e.g., solvent polarity) to isolate solvent effects on thermodynamic stability .

Advanced: What strategies improve reproducibility in synthesizing (4-chlorophenyl)trimethylgermane analogs?

Methodological Answer:

  • Automated Platforms : Implement self-driving labs (SDLs) with robotic liquid handlers to standardize reaction conditions (e.g., temperature, stirring rate) and reduce human error .
  • Data Logging : Use electronic lab notebooks (ELNs) to track reagent lots, environmental humidity, and catalyst aging effects.
  • Interlab Validation : Share protocols with collaborators to test robustness across different GC/MS setups and synthetic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.